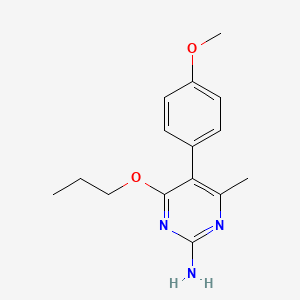
2-Pyrimidinamine, 5-(4-methoxyphenyl)-4-methyl-6-propoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrimidinamine, 5-(4-methoxyphenyl)-4-methyl-6-propoxy- is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a methoxyphenyl group, a methyl group, and a propoxy group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrimidinamine, 5-(4-methoxyphenyl)-4-methyl-6-propoxy- typically involves the reaction of appropriate substituted pyrimidine precursors with specific reagents under controlled conditions. One common method includes the reaction of 2-amino-4,6-dimethylpyrimidine with 4-methoxybenzyl chloride and propyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Pyrimidinamine, 5-(4-methoxyphenyl)-4-methyl-6-propoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or propoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of pyrimidine oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Pyrimidinamine, 5-(4-methoxyphenyl)-4-methyl-6-propoxy- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Pyrimidinamine, 5-(4-methoxyphenyl)-4,6-dimethyl-
- 2-Pyrimidinamine, 5-(4-methoxyphenyl)-4-methyl-6-ethoxy-
- 2-Pyrimidinamine, 5-(4-methoxyphenyl)-4-methyl-6-butoxy-
Uniqueness
2-Pyrimidinamine, 5-(4-methoxyphenyl)-4-methyl-6-propoxy- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the propoxy group, in particular, may influence its solubility, reactivity, and interaction with biological targets, distinguishing it from other similar compounds .
Properties
CAS No. |
61539-10-4 |
|---|---|
Molecular Formula |
C15H19N3O2 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-4-methyl-6-propoxypyrimidin-2-amine |
InChI |
InChI=1S/C15H19N3O2/c1-4-9-20-14-13(10(2)17-15(16)18-14)11-5-7-12(19-3)8-6-11/h5-8H,4,9H2,1-3H3,(H2,16,17,18) |
InChI Key |
JMKWKSSJQMQEAU-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=NC(=NC(=C1C2=CC=C(C=C2)OC)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(1R)-1,6,6-Trimethyl-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14575418.png)

![2-Phenoxy-1-phenyl-2-[(2H-tetrazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B14575439.png)
![(6aR,10aR)-5,6,6a,7,8,9,10,10a-octahydrobenzo[c][1,6]naphthyridine](/img/structure/B14575445.png)

![Triethoxy[(4-iodophenoxy)methyl]silane](/img/structure/B14575458.png)
![7,8-Dimethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14575466.png)


